molecular formula C5H4F6 B2562846 1,1-Bis(trifluoromethyl)-cyclopropane CAS No. 76354-44-4

1,1-Bis(trifluoromethyl)-cyclopropane

Cat. No.: B2562846
CAS No.: 76354-44-4
M. Wt: 178.077
InChI Key: KRAPPQJTUDJLDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Bis(trifluoromethyl)-cyclopropane: is a fluorinated organic compound characterized by the presence of two trifluoromethyl groups attached to a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Bis(trifluoromethyl)-cyclopropane can be synthesized through a solvent-controlled base-free synthesis involving a [2 + 1] cycloaddition reaction of 2-trifluoromethyl-1,3-conjugated enynes with 2,2,2-trifluorodiazoethane . This reaction proceeds smoothly under transition-metal and base-free conditions, yielding the desired cyclopropane product in good to excellent yields.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of fluorinated reagents and controlled reaction conditions to ensure high yield and purity. The use of advanced techniques such as microwave irradiation and high-pressure reactors may also be employed to optimize the synthesis process.

Mechanism of Action

The mechanism of action of 1,1-Bis(trifluoromethyl)-cyclopropane involves its ability to participate in various chemical reactions due to the presence of the highly electronegative trifluoromethyl groups. These groups influence the reactivity of the cyclopropane ring, making it a versatile intermediate in organic synthesis. The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl groups stabilize the transition state and facilitate the formation of new bonds .

Comparison with Similar Compounds

Uniqueness: 1,1-Bis(trifluoromethyl)-cyclopropane is unique due to its cyclopropane ring structure, which imparts strain and reactivity that is not present in linear or planar fluorinated compounds. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials.

Properties

IUPAC Name

1,1-bis(trifluoromethyl)cyclopropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F6/c6-4(7,8)3(1-2-3)5(9,10)11/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRAPPQJTUDJLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.